molecular formula C16H23NO4 B169261 3-Boc-Amino-4-phenylbutyric acid methyl ester CAS No. 142854-48-6

3-Boc-Amino-4-phenylbutyric acid methyl ester

Cat. No. B169261
M. Wt: 293.36 g/mol
InChI Key: QNLBBFLTUQDDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Boc-Amino-4-phenylbutyric acid methyl ester is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of amino acid, which makes it an attractive candidate for use in various biochemical and physiological studies. The synthesis method for 3-Boc-Amino-4-phenylbutyric acid methyl ester is relatively simple, and it has been used in several studies to investigate its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 3-Boc-Amino-4-phenylbutyric acid methyl ester is not well understood. However, it has been shown to bind to the SH3 domain of the protein Grb2, which suggests that it may interfere with protein-protein interactions involving Grb2. This could potentially be used to develop new therapeutics for diseases that involve dysregulated signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Boc-Amino-4-phenylbutyric acid methyl ester are not well characterized. However, it has been shown to have an effect on the signaling pathways involving Grb2. This suggests that it may have an impact on various cellular processes that are regulated by Grb2.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Boc-Amino-4-phenylbutyric acid methyl ester in lab experiments is its relatively simple synthesis method. This allows for the production of large quantities of the compound, which is essential for many types of experiments. Additionally, its ability to bind to the SH3 domain of Grb2 makes it a useful tool for studying protein-protein interactions. However, one of the limitations of using this compound is its limited characterization. The mechanism of action and physiological effects of this compound are not well understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research involving 3-Boc-Amino-4-phenylbutyric acid methyl ester. One area of interest is the development of new therapeutics that target dysregulated signaling pathways involving Grb2. Additionally, further characterization of the mechanism of action and physiological effects of this compound could provide insights into the role of Grb2 in various cellular processes. Finally, the development of new methods for synthesizing this compound could potentially improve its usefulness in scientific research.
Conclusion
In conclusion, 3-Boc-Amino-4-phenylbutyric acid methyl ester is a chemical compound that has several potential applications in scientific research. Its relatively simple synthesis method and ability to bind to the SH3 domain of Grb2 make it a useful tool for studying protein-protein interactions. However, its limited characterization and unknown mechanism of action may limit its usefulness in certain types of experiments. Future research in this area could provide insights into the role of Grb2 in various cellular processes and lead to the development of new therapeutics for diseases involving dysregulated signaling pathways.

Synthesis Methods

The synthesis of 3-Boc-Amino-4-phenylbutyric acid methyl ester is relatively straightforward. The starting material for the synthesis is Boc-phenylalanine, which is reacted with methyl chloroformate in the presence of a base to form the methyl ester. The resulting intermediate is then reacted with 1-bromo-3-chloropropane in the presence of a base to form the final product, 3-Boc-Amino-4-phenylbutyric acid methyl ester. The yield of this reaction is typically high, and the purity of the final product can be easily confirmed by NMR spectroscopy.

Scientific Research Applications

3-Boc-Amino-4-phenylbutyric acid methyl ester has several potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in several signaling pathways. This interaction can be used to study the role of Grb2 in various cellular processes.

properties

CAS RN

142854-48-6

Product Name

3-Boc-Amino-4-phenylbutyric acid methyl ester

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(11-14(18)20-4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)

InChI Key

QNLBBFLTUQDDIB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.